1-Butylcyclohexane-1-carboxylic acid
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Overview
Description
1-Butylcyclohexane-1-carboxylic acid, also known as trans-4-butylcyclohexane-1-carboxylic acid, is a simple alkyl-substituted cyclohexanecarboxylic acid. It is characterized by a cyclohexane ring substituted with a butyl group and a carboxylic acid group. This compound is notable for its use in various chemical and pharmaceutical applications .
Preparation Methods
1-Butylcyclohexane-1-carboxylic acid can be synthesized through several methods:
Oxidation of Alkylbenzenes: This method involves the oxidation of alkylbenzenes using strong oxidizing agents such as potassium permanganate or chromic acid.
Hydrolysis of Nitriles: Nitriles can be hydrolyzed to form carboxylic acids in the presence of catalysts such as hydrochloric acid or sodium hydroxide.
Carboxylation of Grignard Reagents: Grignard reagents react with carbon dioxide to form carboxylic acids.
Chemical Reactions Analysis
1-Butylcyclohexane-1-carboxylic acid undergoes various chemical reactions:
Scientific Research Applications
1-Butylcyclohexane-1-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-butylcyclohexane-1-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, influencing the compound’s reactivity and binding affinity . The pathways involved include nucleophilic acyl substitution and decarboxylation reactions .
Comparison with Similar Compounds
1-Butylcyclohexane-1-carboxylic acid can be compared with other similar compounds:
Cyclohexanecarboxylic Acid: This compound lacks the butyl substitution, making it less hydrophobic and less sterically hindered.
4-tert-Butylcyclohexanecarboxylic Acid: This compound has a tert-butyl group instead of a butyl group, resulting in different steric and electronic properties.
Cyclohexane-1,1-dicarboxylic Acid: This compound has two carboxylic acid groups, leading to different reactivity and solubility properties.
This compound is unique due to its specific substitution pattern, which influences its chemical behavior and applications.
Properties
CAS No. |
62410-48-4 |
---|---|
Molecular Formula |
C11H20O2 |
Molecular Weight |
184.27 g/mol |
IUPAC Name |
1-butylcyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C11H20O2/c1-2-3-7-11(10(12)13)8-5-4-6-9-11/h2-9H2,1H3,(H,12,13) |
InChI Key |
SQQBGYGZHHXUPZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1(CCCCC1)C(=O)O |
Origin of Product |
United States |
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